4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine
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Overview
Description
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine is a complex organic compound that belongs to the class of indoloquinoxalines.
Mechanism of Action
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can speculate based on related indoloquinoxalines. These derivatives often impact cellular processes such as cell proliferation, apoptosis, and gene expression. Researchers have observed antiviral, antitumor, and antidiabetic activities associated with indoloquinoxalines .
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s efficacy and stability. Understanding these environmental conditions is essential for optimizing its therapeutic potential.
: Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 58(1), 684–686. Link
Biochemical Analysis
Biochemical Properties
Indolo[2,3-b]quinoxaline derivatives, the parent compounds, have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit antiviral, antitumor, and antidiabetic activity . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Other indolo[2,3-b]quinoxaline derivatives have been reported to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other indolo[2,3-b]quinoxaline derivatives have been reported to exhibit high stability and low reduction potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoloquinoxalines, including 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. For instance, the use of microwave irradiation and nanoparticle catalysts like copper-doped CdS or cerium (IV) oxide has been proposed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits potential as an antiviral and antibacterial agent.
Medicine: Investigated for its cytotoxic properties against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Known for its photophysical properties and potential in optoelectronics.
6H-Indolo[2,3-b]quinoxaline: Exhibits antiviral and antibacterial activities.
Indolo[1,2-a]quinoxalin-6(5H)-ones: Used in the synthesis of pyrroloquinoxalines.
Uniqueness
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine stands out due to its unique structural features that combine the indole and quinoxaline moieties, offering a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
4-(2-indolo[3,2-b]quinoxalin-6-ylethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVLXWUDVQMAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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